

### TBI-166: A Next-Generation Riminophenazine for Tuberculosis Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**TBI-166**, also known as pyrifazimine, is a novel, orally active riminophenazine analogue currently under clinical investigation for the treatment of tuberculosis (TB).[1][2] Developed as a successor to clofazimine (CFZ), **TBI-166** was identified through extensive medicinal chemistry efforts to retain the potent antimycobacterial activity of its parent compound while mitigating the significant skin discoloration that has limited the clinical use of clofazimine.[3][4] Preclinical and early-phase clinical studies have demonstrated that **TBI-166** exhibits more potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb) than clofazimine.[4] Furthermore, in vivo studies have shown equivalent or superior efficacy in murine models of TB, with the crucial advantage of causing less skin pigmentation. [5][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and experimental methodologies related to **TBI-166**.

#### **Chemical Structure and Physicochemical Properties**

**TBI-166** is a synthetic organic compound belonging to the riminophenazine class of antibiotics. [1] It is structurally an analogue of clofazimine, optimized for an improved physicochemical and pharmacokinetic profile.[3]

Chemical Name: (E)-N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine Molecular Formula:  $C_{32}H_{30}F_3N_5O_3[7]$  Molecular Weight: 589.61 g/mol [1][7]



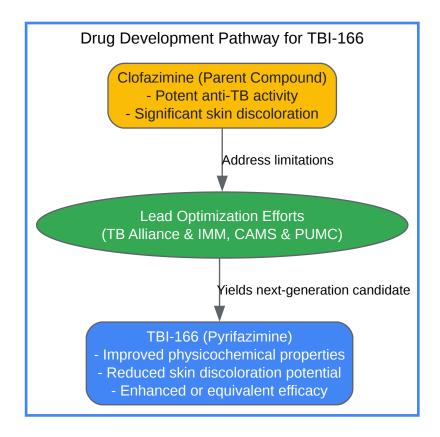
Below is a table summarizing the key physicochemical properties of **TBI-166**, with a comparison to its parent compound, clofazimine.

Property	TBI-166	Clofazimine (CFZ)	Reference(s)
Molecular Weight ( g/mol)	589.61	473.4	[1]
LogP	4.52	5.34	
Half-life (t½) in mice (h)	41.25	65.38	
Hydrogen Bond Acceptors	8	Not available	[1]
Hydrogen Bond Donors	1	Not available	[1]
Rotatable Bonds	8	Not available	[1]

Table 1: Physicochemical properties of TBI-166 and Clofazimine.

The structural modifications from clofazimine to **TBI-166** were designed to create a compound with a superior side-effect profile, particularly concerning skin discoloration, while maintaining or enhancing anti-TB efficacy.[3]





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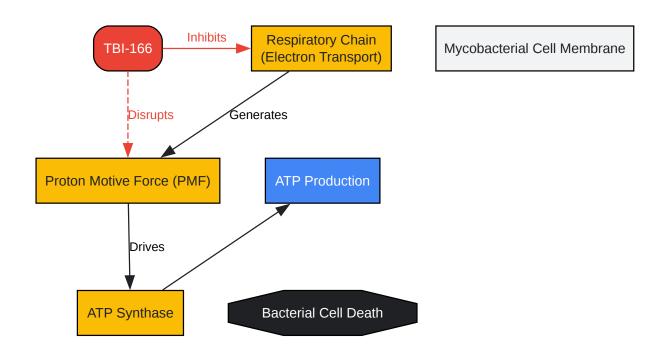
Figure 1: Development of TBI-166 from Clofazimine.

#### **Mechanism of Action**

The precise mechanism of action for **TBI-166** has not been fully elucidated, but it is believed to be similar to that of clofazimine, involving the disruption of the mycobacterial respiratory chain.

[5] The proposed mechanism involves the inhibition of key pathways in oxidative phosphorylation and ATP synthesis.[5] It is hypothesized that riminophenazines like **TBI-166** interfere with the proton motive force, which is essential for generating ATP in M. tuberculosis. This disruption of energy metabolism ultimately leads to bacterial cell death. The delayed onset of bactericidal activity observed in some studies suggests a mechanism that requires time to deplete the energy reserves of the bacteria.[5]





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Figure 2: Hypothesized Mechanism of Action for TBI-166.

# Preclinical Efficacy In Vitro Activity

**TBI-166** has demonstrated potent in vitro activity against a range of M. tuberculosis isolates, including drug-sensitive and drug-resistant strains. Multiple studies have consistently shown its MIC values to be lower than those of clofazimine.



Mtb Strain Type	TBI-166 MIC Range (μg/mL)	Clofazimine MIC Range (µg/mL)	Reference(s)
H37Rv (replicating)	0.063	4-fold higher than TBI- 166	[5]
Drug-Sensitive Clinical Isolates (n=16)	<0.005 - 0.15	0.026 - 0.633	[5]
Drug-Resistant Clinical Isolates (n=28)	0.01 - 0.2	0.075 - 0.844	[5]

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of TBI-166 against M. tuberculosis.

The frequency of spontaneous resistance to **TBI-166** was found to be  $2.3 \times 10^{-7}$  in wild-type M. tuberculosis strains.[5] In vitro checkerboard assays assessing pharmacological interactions with other anti-TB drugs (isoniazid, rifampin, bedaquiline, pretomanid, linezolid, and pyrazinamide) showed no antagonism or synergy, indicating an indifferent relationship.[8]

#### In Vivo Activity in Murine Models

The efficacy of **TBI-166** has been evaluated in various murine models of tuberculosis, primarily using BALB/c and C3HeB/FeJ mice. These studies have been crucial in establishing its bactericidal and sterilizing activity.



Murine Model	Treatment Regimen	Duration	Log <sub>10</sub> CFU Reduction vs. Control	Key Findings	Reference(s
BALB/c (Acute Infection)	TBI-166 (10- 80 mg/kg)	20 days	2.2 - 4.2	Dose- dependent activity observed.	
BALB/c (Chronic Infection)	TBI-166 (10- 80 mg/kg)	8 weeks	1.7 - 2.2 (at 4 weeks)	Significant bactericidal activity compared to untreated mice.	[5]
C3HeB/FeJ	TBI-166 + BDQ + PZA	4 weeks	Lungs culture- negative	Superior to HRZ and TBI- 166+BDQ+LZ D regimens.	[9][10]
BALB/c	TBI-166 + BDQ + PZA	8 weeks	<13.33% relapse	Stronger sterilizing activity compared to the BPaL regimen.	[9][10]
BALB/c	TBI-166 (20 mg/kg, QD vs. TIW/BIW)	12 weeks	~1 log10 greater with QD	Once-daily (QD) dosing is more efficacious than intermittent dosing.	[11][12]

Table 3: Summary of In Vivo Efficacy of **TBI-166** in Murine Tuberculosis Models. (BDQ: Bedaquiline, PZA: Pyrazinamide, LZD: Linezolid, HRZ: Isoniazid+Rifampin+Pyrazinamide,



BPaL: Bedaquiline+Pretomanid+Linezolid, QD: Once daily, TIW: Thrice weekly, BIW: Twice weekly).

A significant finding from these in vivo studies is that despite higher tissue accumulation compared to clofazimine, **TBI-166** results in significantly less skin and adipose tissue discoloration.[5][6]

# Experimental Protocols In Vitro MIC Determination (Microplate Alamar Blue Assay - MABA)

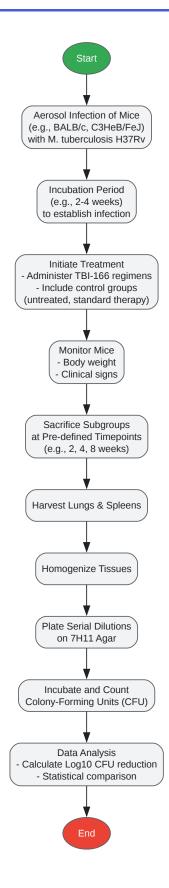
The minimum inhibitory concentration (MIC) of **TBI-166** against M. tuberculosis is typically determined using the MABA method.

- Preparation: A two-fold serial dilution of **TBI-166** is prepared in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.
- Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv or clinical isolates).
- Incubation: The microplates are incubated at 37°C for 5-7 days.
- Colorimetric Reading: A mixture of Alamar Blue and Tween 80 is added to each well. The
  plates are re-incubated for 24 hours.
- Analysis: The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

#### In Vivo Efficacy in Murine Aerosol Infection Model

The protocol for evaluating the in vivo efficacy of **TBI-166** generally follows these steps, as described in multiple preclinical studies.[8][9]





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Figure 3: Workflow for In Vivo Efficacy Testing of TBI-166.



- Animal Models: Specific pathogen-free female mice (e.g., BALB/c or C3HeB/FeJ, aged 6-8 weeks) are used.
- Infection: Mice are infected via the aerosol route with a mid-log phase culture of M. tuberculosis H37Rv to achieve a target implantation of 50-100 bacilli in the lungs.
- Treatment Initiation: Drug treatment is typically initiated 2-4 weeks post-infection. TBI-166
  and other drugs are administered by oral gavage, usually 5-6 days per week.
- Efficacy Assessment: At specified time points (e.g., after 4 and 8 weeks of treatment), subsets of mice from each group are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.
- Quantification: After 3-4 weeks of incubation at 37°C, colony-forming units (CFU) are counted, and the bacterial load (log<sub>10</sub> CFU) per organ is calculated.
- Relapse Studies: For sterilizing activity assessment, a subset of mice is held for a period (e.g., 3 months) after treatment completion, after which their organs are cultured to determine the proportion of mice with disease relapse.

#### Conclusion

**TBI-166** is a promising anti-tuberculosis drug candidate that has demonstrated significant advantages over its predecessor, clofazimine. Its potent in vitro and in vivo activity against drug-sensitive and drug-resistant M. tuberculosis, combined with a markedly improved safety profile regarding skin discoloration, positions it as a valuable component for future short, effective, and all-oral TB treatment regimens. Ongoing and future clinical trials will be critical in fully defining its role in the clinical management of tuberculosis.

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